molecular formula C19H38N4O10 B014301 Gentamicin X2 CAS No. 36889-17-5

Gentamicin X2

Numéro de catalogue: B014301
Numéro CAS: 36889-17-5
Poids moléculaire: 482.5 g/mol
Clé InChI: HFLKNINDVFJPQT-ZFAMMYHGSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Analyse Des Réactions Chimiques

Types of Reactions: Gentamicin X2 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for its biosynthesis and modification.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include gentamicin A, gentamicin C1, C2, and other components of the gentamicin complex .

Applications De Recherche Scientifique

Readthrough Activity

Research has demonstrated that gentamicin X2 exhibits superior readthrough activity compared to other aminoglycosides such as G418 and NB124. In vitro studies using HDQ-P1 mammary carcinoma cells showed that this compound effectively restored the production of full-length p53 protein, which is crucial for tumor suppression .

Cytotoxicity and Safety Profile

This compound has been shown to possess a favorable safety profile in both in vitro and in vivo studies. In cytotoxicity assays, it demonstrated a higher safety/readthrough ratio than its counterparts, indicating reduced toxicity while maintaining therapeutic efficacy . In rodent models, this compound was better tolerated than G418 at comparable doses, with no significant adverse effects on body weight or hematological parameters observed .

Applications in Genetic Disorders

This compound's readthrough capabilities make it a promising candidate for treating various genetic disorders caused by nonsense mutations, including:

  • Cystic Fibrosis : Studies are investigating its potential to restore CFTR protein function in patients with specific mutations.
  • Duchenne Muscular Dystrophy (DMD) : Research is ongoing to assess its effectiveness in promoting dystrophin production in DMD models.
  • Cancer Therapy : By restoring p53 function, this compound could enhance the efficacy of existing cancer treatments.

Production and Optimization

Recent studies have explored methods to enhance the production of gentamicin components, including this compound. For instance, the addition of inorganic salts like calcium chloride and sodium citrate has been shown to increase overall gentamicin yield while optimizing the ratio of active components . This approach not only improves production efficiency but also enhances the therapeutic potential of gentamicin formulations.

Comparative Analysis of Gentamicin Components

Component Readthrough Activity Cytotoxicity Safety Profile
This compoundHighLowSuperior
G418ModerateModerateLower
NB124ModerateModerateLower

Case Studies and Clinical Insights

Several studies have documented the clinical implications of using this compound:

  • A study published in PLoS ONE reported that when administered to rodent models at varying doses, this compound exhibited significantly less nephrotoxicity compared to G418, indicating its potential for safer therapeutic applications .
  • Another investigation highlighted its use in cell lines with specific nonsense mutations, demonstrating successful restoration of protein function without notable cytotoxic effects .

Comparaison Avec Des Composés Similaires

Activité Biologique

Gentamicin X2, a minor component of the gentamicin complex, has garnered attention due to its significant biological activity, particularly in the context of antibiotic efficacy and therapeutic potential. This article explores the enzymatic biosynthesis, biological effects, and clinical implications of this compound, supported by data tables and case studies.

Overview of Gentamicin Complex

Gentamicin is an aminoglycoside antibiotic primarily used to treat severe infections caused by Gram-negative bacteria. The gentamicin complex comprises multiple components, with this compound being one of the minor constituents. It is formed through a series of enzymatic reactions from gentamicin A2, ultimately leading to various active forms of the antibiotic.

Key Components of Gentamicin Complex

ComponentStructure VariantsPrimary Use
Gentamicin C1Major componentBroad-spectrum antibiotic
Gentamicin C2Major componentSimilar to C1, used in infections
Gentamicin C2aMajor componentAntibacterial activity
This compound Minor component Potent readthrough agent

Enzymatic Biosynthesis

The biosynthesis of this compound involves several key enzymes:

  • GenD2 : Converts secondary alcohol at C-3″ to an amine.
  • GenS2 : Transaminates the amine.
  • GenN : Methylates the amine to form gentamicin A.
  • GenD1 : Methylates at C-4″ to produce this compound.

These enzymes work sequentially to transform gentamicin A2 into this compound, which serves as a precursor for other gentamicin components .

Potency and Safety Profile

Research indicates that this compound exhibits superior potency compared to other components in the gentamicin complex, particularly in promoting readthrough of premature stop codons in mRNA. This mechanism has therapeutic implications for genetic disorders caused by nonsense mutations.

  • Readthrough Activity : this compound has been shown to effectively induce readthrough in vitro and in vivo, suggesting its potential as a treatment for genetic diseases .
  • Safety Profile : In animal studies, this compound demonstrated reduced nephrotoxicity compared to G418, another aminoglycoside. This favorable safety profile supports its further development as a therapeutic agent .

Cytotoxicity Studies

Cytotoxicity assays reveal that while aminoglycosides traditionally have associated toxicities, this compound presents a more favorable safety/readthrough ratio compared to its counterparts:

  • Cytotoxicity vs. Readthrough Potency :
    • Gentamicin: High cytotoxicity
    • G418: Moderate cytotoxicity
    • This compound : Low cytotoxicity with high readthrough efficacy .

Case Studies

  • In Vivo Studies : Rodent models demonstrated that administration of this compound resulted in significantly lower rates of nephrotoxicity compared to G418 while maintaining effective readthrough activity .
    • Study Parameters :
      • Dosage: Administered via injection
      • Outcome Measures: Kidney function tests, readthrough efficacy assessments.
  • Clinical Implications : The potential use of this compound as a readthrough agent for treating conditions like cystic fibrosis and muscular dystrophy is under investigation. Ongoing studies aim to establish optimal dosing regimens and long-term safety profiles.

Propriétés

IUPAC Name

(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H38N4O10/c1-19(29)5-30-18(13(28)16(19)23-2)33-15-7(21)3-6(20)14(12(15)27)32-17-9(22)11(26)10(25)8(4-24)31-17/h6-18,23-29H,3-5,20-22H2,1-2H3/t6-,7+,8+,9+,10+,11+,12-,13+,14+,15-,16+,17+,18+,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFLKNINDVFJPQT-ZFAMMYHGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CO)O)O)N)N)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CO[C@@H]([C@@H]([C@H]1NC)O)O[C@H]2[C@@H](C[C@@H]([C@H]([C@@H]2O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)N)N)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H38N4O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36889-17-5
Record name Gentamicin X2
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36889-17-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Gentamicin X2
Reactant of Route 2
Gentamicin X2
Reactant of Route 3
Gentamicin X2
Reactant of Route 4
Gentamicin X2
Reactant of Route 5
Gentamicin X2
Reactant of Route 6
Gentamicin X2

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.